Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate

Description

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, CAS 6018-89-9) is a hydrated nickel salt of acetic acid. It is a green crystalline solid with a molecular weight of 248.84 g/mol . The compound is widely used in catalysis (e.g., methacrylic anhydride synthesis ), molecular magnet design , and as a precursor for mesoporous NiCo₂O₄ nanomaterials . Its structure consists of a central nickel ion coordinated by four water molecules and two acetate ligands . Safety data classify it as carcinogenic under California Proposition 65 .

Properties

CAS No. |

151013-23-9 |

|---|---|

Molecular Formula |

C4H10F6NiO8 |

Molecular Weight |

358.80 g/mol |

IUPAC Name |

nickel;2,2,2-trifluoroacetic acid;tetrahydrate |

InChI |

InChI=1S/2C2HF3O2.Ni.4H2O/c2*3-2(4,5)1(6)7;;;;;/h2*(H,6,7);;4*1H2 |

InChI Key |

WFQHGZMSPHTVFB-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.O.[Ni] |

Canonical SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.O.[Ni] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Nickel Carbonate with Trifluoroacetic Acid

The most common method involves reacting nickel carbonate (NiCO₃) with trifluoroacetic acid (TFA, CF₃COOH) in aqueous or alcoholic media. A stoichiometric ratio of 1:2 (NiCO₃:TFA) ensures complete neutralization. The reaction proceeds as:

The solution is refluxed at 80–90°C for 4–6 hours, followed by evaporation under reduced pressure to yield green crystalline solids. Yield typically exceeds 85% after recrystallization from ethanol.

Electrochemical Dissolution of Nickel Metal

An alternative approach utilizes electrochemical oxidation of nickel metal in TFA. A nickel anode is polarized in a TFA/water (1:1 v/v) electrolyte at 2.5 V, producing soluble Ni²⁺ ions that complex with trifluoroacetate anions:

This method avoids carbonate intermediates but requires precise control of pH (<2.5) to prevent hydrolysis.

Ligand Exchange from Nickel Acetate

Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) undergoes ligand substitution with TFA under reflux. The acetate ligands are displaced due to the stronger acidity of TFA (pKa = 0.23 vs. 4.76 for acetic acid):

Reaction completion is confirmed by FT-IR loss of acetate C=O stretches (1560 cm⁻¹) and emergence of trifluoroacetate bands (1675 cm⁻¹).

Structural and Thermal Characterization

Crystallographic Properties

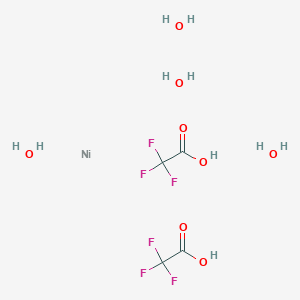

X-ray diffraction (XRD) of the tetrahydrate reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.82 Å, b = 12.34 Å, c = 9.15 Å, and β = 105.6°. The nickel center adopts an octahedral geometry, coordinated by four water molecules and two bidentate trifluoroacetate ligands (Ni–O bond length: 2.05–2.08 Å).

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) under nitrogen shows four mass loss steps (Figure 1):

-

25–120°C : Loss of two water molecules (observed: 10.2%, theoretical: 10.1%).

-

120–180°C : Loss of remaining two water molecules (observed: 10.3%, theoretical: 10.1%).

-

180–320°C : Decomposition of trifluoroacetate ligands to NiO and volatile CF₃-containing species (observed: 57.8%, theoretical: 58.2%).

-

320–500°C : Residual carbon oxidation (observed: 5.1%, theoretical: 4.9%).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (Ni²⁺, wt%) | Reaction Time (h) | Energy Input |

|---|---|---|---|---|

| NiCO₃ + TFA | 85–90 | 98.5 | 4–6 | Moderate |

| Electrochemical | 78–82 | 97.2 | 8–10 | High |

| Ligand Exchange | 88–92 | 99.1 | 6–8 | Low |

Key Observations :

-

The ligand exchange method achieves the highest purity due to fewer side reactions.

-

Electrochemical synthesis, while scalable, requires specialized equipment and yields slightly lower purity.

Applications in Organic Synthesis

Nickel(II) trifluoroacetate tetrahydrate serves as a precursor for Suzuki–Miyaura cross-coupling catalysts. Immobilization on EDTA-modified Fe₃O₄@SiO₂ nanoparticles enhances recyclability (6 cycles with <5% activity loss):

Reaction conditions: Ethylene glycol solvent, 100°C, 6 hours, 1 mol% catalyst loading.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.

Reduction: It can be reduced to lower oxidation state nickel compounds.

Substitution: The trifluoroacetic acid ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield nickel(III) or nickel(IV) compounds, while reduction reactions may produce nickel(0) or nickel(I) compounds.

Scientific Research Applications

Catalytic Applications

1.1 Electrocatalysis

Nickel complexes, including those derived from nickel; 2,2,2-trifluoroacetic acid; tetrahydrate, have been investigated for their role as electrocatalysts in hydrogen evolution reactions (HER). Studies have shown that these complexes can efficiently reduce protons from acetic acid and trifluoroacetic acid to produce hydrogen gas. The electrochemical behavior of these complexes has been characterized using cyclic voltammetry, revealing their capability to enhance hydrogen production significantly .

Case Study: Hydrogen Production Efficiency

- Complex Used : Nickel(II) complex with trifluoroacetic acid.

- Proton Source : Acetic acid and trifluoroacetic acid.

- Results : Controlled-potential electrolysis demonstrated a marked increase in hydrogen production compared to control experiments without the nickel complex.

Materials Science

2.1 Synthesis of Coordination Polymers

This compound has been utilized in the synthesis of coordination polymers. These materials exhibit unique properties such as enhanced thermal stability and tunable porosity, making them suitable for applications in gas storage and separation.

Data Table: Properties of Coordination Polymers Derived from Nickel Complexes

| Property | Value |

|---|---|

| Density | Varies (typically >1 g/cm³) |

| Thermal Stability | Up to 300 °C |

| Porosity | High (BET surface area > 500 m²/g) |

Medicinal Chemistry

3.1 Antitumor Activity

Recent studies have investigated the potential antitumor properties of nickel complexes including this compound. The compound has shown promising results in vitro against various cancer cell lines.

Case Study: Antitumor Efficacy

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : Significant cell viability reduction observed at concentrations above 10 µM after 48 hours of treatment.

Mechanism of Action

The mechanism by which Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate exerts its effects involves the coordination of nickel ions with trifluoroacetic acid and water molecules. The nickel ions can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Nickel Compounds

Nickel(II) Acetate Tetrahydrate vs. Nickel(II) Chloride Hexahydrate

Key Differences :

- NiCl₂·6H₂O lacks carboxylate ligands, making it more reactive in redox reactions.

- Ni(OAc)₂·4H₂O is preferred in organic synthesis due to its mild acidity and stability .

Nickel(II) Acetate Tetrahydrate vs. Nickel(II) Trifluoroacetylacetonate Dihydrate

Key Differences :

- Trifluoroacetylacetonate ligands enhance thermal stability and electron-withdrawing properties, suitable for high-performance coordination complexes .

- Ni(OAc)₂·4H₂O is cheaper and more versatile in industrial processes .

Nickel(II) Acetate Tetrahydrate vs. Nickel(II) Carbonate Hydroxide Tetrahydrate

Key Differences :

- The carbonate-hydroxide structure of NiCO₃·Ni(OH)₂·4H₂O makes it ideal for energy storage applications, whereas Ni(OAc)₂·4H₂O is used in solution-phase reactions .

Nickel(II) Acetate Tetrahydrate vs. Nickel(II) Fluoride Tetrahydrate

Key Differences :

Biological Activity

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate (CAS 151013-23-9) is a coordination compound that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of nickel ions coordinated with 2,2,2-trifluoroacetic acid and water molecules. Its chemical formula is with a molecular weight of 356.79 g/mol. The tetrahydrate form indicates the presence of four water molecules in its crystalline structure.

The biological activity of nickel complexes often involves the interaction of nickel ions with various biomolecules, including proteins and enzymes. Nickel ions can modulate enzymatic activities by altering the structure and function of target proteins through coordination chemistry. The specific mechanism by which this compound exerts its effects remains an area of active research.

Key Mechanisms Include:

- Enzyme Inhibition : Nickel ions can inhibit specific enzymes by binding to their active sites or altering their conformation.

- Signal Transduction Modulation : Nickel may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- DNA Interaction : Some studies suggest that nickel complexes can interact with DNA, although the exact nature of these interactions varies across different nickel compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Some nickel complexes have demonstrated the ability to inhibit cancer cell proliferation. For instance, studies on related nickel compounds have shown induction of apoptosis in cancer cell lines through mechanisms involving caspase activation .

- Toxicity Studies : Nickel compounds are known for their potential toxicity. The environmental impact assessment indicates that certain concentrations can lead to adverse effects on aquatic life .

Case Studies and Research Findings

- Anticancer Activity :

-

Enzymatic Interaction :

- Research has shown that nickel ions can act as enzyme inhibitors in various biochemical pathways. For example, they may interfere with metalloenzymes critical for cellular metabolism.

- Environmental Impact :

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in U937 cells | |

| Enzyme Inhibition | Modulates activity of specific metalloenzymes | |

| Environmental Toxicity | Adverse effects on aquatic organisms |

Table 2: Comparison with Other Nickel Compounds

Q & A

Q. What are the established methods for synthesizing and purifying nickel trifluoroacetate tetrahydrate, and how can purity be validated?

-

Synthesis : React nickel(II) carbonate or metallic nickel with trifluoroacetic acid (TFA) under controlled conditions (e.g., inert atmosphere, stoichiometric ratios). For example:

Hydration occurs during crystallization in aqueous environments .

-

Purification : Recrystallization from anhydrous organic solvents (e.g., ethanol) or vacuum drying to remove residual moisture. Monitor purity via elemental analysis (Ni²⁺ content) and X-ray diffraction (XRD) for structural confirmation .

-

Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of nickel trifluoroacetate tetrahydrate?

- Structural Analysis : Single-crystal XRD to resolve the octahedral coordination geometry (four water molecules and two trifluoroacetate ligands around Ni²⁺) .

- Thermal Stability : Thermogravimetric analysis (TGA) to assess dehydration steps (weight loss at \sim100–150°C) and decomposition temperatures (>200°C) .

- Solubility : Measure solubility in water, alcohols, and ketones using gravimetric methods. Note that solubility decreases in nonpolar solvents due to the polar nature of TFA ligands .

- Safety : Refer to SDS guidelines (e.g., H350 carcinogenicity risk) and use fume hoods, gloves, and respiratory protection during handling .

Advanced Research Questions

Q. How does nickel trifluoroacetate act as a catalyst in decarbonylative reactions, and what parameters optimize its efficacy?

- Mechanism : The electron-withdrawing trifluoroacetate ligands enhance Ni²⁺'s electrophilicity, facilitating oxidative addition with substrates like thioesters. Reductive elimination releases CO₂ or CO .

- Optimization :

- Ligand Effects : Pair with bidentate ligands (e.g., dppf) to stabilize intermediates and improve turnover.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to solubilize both organic substrates and the nickel complex.

- Temperature : Conduct reactions at 80–100°C to balance kinetics and ligand stability .

Q. What strategies mitigate the compound’s instability during electrochemical applications like electrodeposition?

- Moisture Control : Perform reactions in anhydrous solvents (e.g., dried acetonitrile) under nitrogen/argon atmospheres.

- Temperature Moderation : Maintain temperatures below 50°C to prevent ligand dissociation or decomposition.

- Additives : Introduce stabilizing agents (e.g., ammonium salts) to the electrolyte to buffer pH and reduce side reactions .

Q. How can contradictory data on redox potentials in nickel trifluoroacetate systems be resolved?

- Controlled Replication : Standardize experimental conditions (solvent, reference electrodes, scan rates) across studies. For example, use Ag/AgCl in 0.1 M KCl for cyclic voltammetry.

- Theoretical Validation : Compare experimental redox potentials with density functional theory (DFT) calculations to identify discrepancies caused by solvation effects or counterion interactions .

- Literature Cross-Reference : Consult NIST data for trifluoroacetate ligand properties and nickel redox behavior .

Q. What methodologies are effective for studying nickel trifluoroacetate’s interactions with biomolecules?

- Complexation Studies : Use UV-Vis spectroscopy to monitor ligand-exchange kinetics with histidine or glutathione.

- Toxicity Assays : Evaluate cytotoxicity via MTT assays in cell lines, noting nickel’s carcinogenic potential (H350) .

- Spectroscopic Techniques : Employ electron paramagnetic resonance (EPR) to probe Ni²⁺ coordination in protein-binding studies .

Methodological Tables

Q. Table 1. Comparison of Nickel Trifluoroacetate Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| NiCO₃ + TFA (aqueous) | 85–90 | ≥98 | Residual moisture removal |

| Ni metal + TFA (anhydrous) | 75–80 | 95–97 | Slow reaction kinetics |

Q. Table 2. Optimal Conditions for Electrodeposition

| Parameter | Recommended Range | Impact on Coating Quality |

|---|---|---|

| Current Density | 10–20 mA/cm² | Higher density → finer grains |

| pH | 3.5–4.5 (adjusted with TFA) | Prevents Ni(OH)₂ precipitation |

| Temperature | 25–40°C | Avoids ligand decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.